N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide
N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide
Brand Name:
Vulcanchem
CAS No.:
443292-66-8
VCID:
VC0399279
InChI:
InChI=1S/C19H19N3O2S/c1-12(2)10-17(23)22-19(25)20-14-7-5-6-13(11-14)18-21-15-8-3-4-9-16(15)24-18/h3-9,11-12H,10H2,1-2H3,(H2,20,22,23,25)
SMILES:
CC(C)CC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2
Molecular Formula:
C19H19N3O2S
Molecular Weight:
353.4g/mol
N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide
CAS No.: 443292-66-8
Main Products
VCID: VC0399279
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.4g/mol
CAS No. | 443292-66-8 |
---|---|
Product Name | N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide |
Molecular Formula | C19H19N3O2S |
Molecular Weight | 353.4g/mol |
IUPAC Name | N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methylbutanamide |
Standard InChI | InChI=1S/C19H19N3O2S/c1-12(2)10-17(23)22-19(25)20-14-7-5-6-13(11-14)18-21-15-8-3-4-9-16(15)24-18/h3-9,11-12H,10H2,1-2H3,(H2,20,22,23,25) |
Standard InChIKey | HMOPAQLISXDPHM-UHFFFAOYSA-N |
SMILES | CC(C)CC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Canonical SMILES | CC(C)CC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
PubChem Compound | 1048131 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume